(2R)-3-methyl-2-[[4-(4-methylsulfanylphenyl)phenyl]sulfonylamino]butanoic acid
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Overview
Description
(2R)-3-methyl-2-[[4-(4-methylsulfanylphenyl)phenyl]sulfonylamino]butanoic acid is a complex organic compound with a unique structure that includes a sulfonylamino group and a butanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-3-methyl-2-[[4-(4-methylsulfanylphenyl)phenyl]sulfonylamino]butanoic acid typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the sulfonylamino group and the attachment of the butanoic acid moiety. Common reagents used in these reactions include sulfonyl chlorides, amines, and carboxylic acids. The reaction conditions often involve the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial to ensure high yield and purity of the final product. Additionally, purification steps such as crystallization, distillation, or chromatography are employed to isolate the desired compound from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
(2R)-3-methyl-2-[[4-(4-methylsulfanylphenyl)phenyl]sulfonylamino]butanoic acid can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The sulfonylamino group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in solvents like acetonitrile or dichloromethane.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in ether or tetrahydrofuran.
Substitution: Nitric acid, bromine; reactions are conducted in solvents like sulfuric acid or carbon tetrachloride.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted aromatic compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(2R)-3-methyl-2-[[4-(4-methylsulfanylphenyl)phenyl]sulfonylamino]butanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (2R)-3-methyl-2-[[4-(4-methylsulfanylphenyl)phenyl]sulfonylamino]butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonylamino group can form hydrogen bonds or electrostatic interactions with active sites of enzymes, leading to inhibition or modulation of their activity. Additionally, the aromatic rings can engage in π-π interactions with receptor sites, affecting signal transduction pathways.
Properties
CAS No. |
193808-61-6 |
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Molecular Formula |
C18H21NO4S2 |
Molecular Weight |
379.5 g/mol |
IUPAC Name |
(2R)-3-methyl-2-[[4-(4-methylsulfanylphenyl)phenyl]sulfonylamino]butanoic acid |
InChI |
InChI=1S/C18H21NO4S2/c1-12(2)17(18(20)21)19-25(22,23)16-10-6-14(7-11-16)13-4-8-15(24-3)9-5-13/h4-12,17,19H,1-3H3,(H,20,21)/t17-/m1/s1 |
InChI Key |
JDHBSANRAFEDMI-QGZVFWFLSA-N |
Isomeric SMILES |
CC(C)[C@H](C(=O)O)NS(=O)(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)SC |
Canonical SMILES |
CC(C)C(C(=O)O)NS(=O)(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)SC |
Origin of Product |
United States |
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